molecular formula C14H18N2O4 B3083656 [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-26-9

[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083656
CAS No.: 1142204-26-9
M. Wt: 278.3 g/mol
InChI Key: VFZYLEHZFUUAMZ-UHFFFAOYSA-N
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Description

[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a synthetic compound featuring a cyclopropylamine moiety linked via an oxoethyl bridge to a 4-methoxyphenyl group, with an acetic acid terminus. Its molecular formula is C₁₄H₁₇N₂O₄, with a molecular weight of 293.30 g/mol.

Properties

IUPAC Name

2-(N-[2-(cyclopropylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-12-6-4-11(5-7-12)16(9-14(18)19)8-13(17)15-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZYLEHZFUUAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia under controlled conditions.

    Coupling with 4-Methoxyphenylacetic Acid: The cyclopropylamine intermediate is then coupled with 4-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester-like linkages in the compound make it susceptible to hydrolysis under specific conditions:

Reaction TypeConditionsProductsSource Reference
Acidic HydrolysisHCl (6M), 100°C, 12hCyclopropylamine + 4-methoxyphenylglyoxylic acid + glycine derivatives
Basic HydrolysisNaOH (2M), reflux, 8hSodium salt of acetic acid derivative + cyclopropanol byproducts

These hydrolysis pathways are critical for understanding the compound's stability in biological systems. The cyclopropylamino group’s ring strain may accelerate hydrolysis kinetics compared to linear amines.

Condensation and Amide Bond Formation

The primary amine (cyclopropylamino) and carboxylic acid groups enable nucleophilic acyl substitution:

ReagentConditionsProductSource Reference
Acetyl chlorideDry DCM, 0°C → RT, 4hN-acetylated derivative with preserved cyclopropane ring
Carbodiimide (EDC)DMF, RT, 24h (with HOBt)Peptide-like conjugates via carboxylate activation

The 4-methoxyphenyl group remains inert under these conditions due to electron-donating methoxy stabilization .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring undergoes regioselective electrophilic attacks, primarily at the para position relative to the methoxy group:

ReactionReagents/ConditionsProductSource Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-4-methoxyphenyl derivative
SulfonationH₂SO₄ (fuming), 50°C, 6h3-Sulfo-4-methoxyphenyl adduct (requires neutralization for isolation)

Mild conditions are necessary to prevent decomposition of the cyclopropylamino-oxoethyl backbone .

Salt Formation

The acetic acid group undergoes deprotonation to form salts with bases:

BaseConditionsApplicationSource Reference
Sodium bicarbonateAqueous NaOH, RTWater-soluble sodium salt for pharmaceutical formulations
TriethylamineAnhydrous DMF, 0°CIntermediate for anhydrous coupling reactions

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades via:

  • Decarboxylation : Loss of CO₂ from the acetic acid group.

  • Cyclopropane Ring Opening : Forms propene derivatives under pyrolytic conditions.

Key Reaction Insights

  • Steric Effects : The cyclopropane ring imposes steric constraints, slowing reactions at the adjacent amide group.

  • Electronic Effects : The 4-methoxyphenyl group directs electrophiles to the meta position relative to the methoxy substituent .

  • Biological Relevance : Hydrolysis products may interact with inflammation-related enzymes (e.g., COX-2), though pharmacological data remain preliminary.

Scientific Research Applications

Structure

The compound's structure can be represented as follows:

Structure C14H18N2O4\text{Structure }\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural features may exhibit anticancer properties. The introduction of the cyclopropyl group can enhance the lipophilicity and metabolic stability of the molecule, making it a candidate for further investigation in cancer therapeutics.

Neuropharmacology
The compound's ability to interact with various neurotransmitter systems suggests potential applications in treating neurological disorders. Studies focused on its effects on serotonin and dopamine receptors are promising avenues for future research.

Biochemical Studies

Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be exploited in drug design to modulate metabolic diseases.

Binding Affinity Studies
The affinity of [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid for specific biological targets is under investigation, which may provide insights into its mechanism of action and therapeutic potential.

Pharmacological Research

Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy. Toxicological assessments are necessary to establish safe dosage levels and identify any potential adverse effects.

Case Study 1: Anticancer Screening

A study conducted on similar compounds revealed that modifications to the amino acid structure can significantly enhance cytotoxicity against various cancer cell lines. The findings indicate that this compound may possess similar properties, warranting further investigation.

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of structurally related compounds has shown promising results in modulating neurotransmitter release and receptor activity. This suggests that this compound could be beneficial in developing treatments for mood disorders.

Summary Table of Applications

Application AreaPotential OutcomesCurrent Research Status
Medicinal ChemistryAnticancer activity, neuropharmacological effectsOngoing
Biochemical StudiesEnzyme inhibition, binding studiesPreliminary
Pharmacological ResearchSafety profiles, pharmacokineticsUnder investigation

Mechanism of Action

The mechanism of action of [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Structural Features Key Properties Potential Applications References
[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid Cyclopropylamino (rigid), 4-methoxyphenyl (electron-donating), acetic acid terminus High metabolic stability; potential for π-π interactions Enzyme inhibition, oncology
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid Cyclopropylamino, 4-hydroxyphenyl (hydrogen bonding) Increased polarity; prone to oxidation Antioxidant or receptor modulation
[2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a) Pyrimidine core, bis(4-methoxyphenyl), ethoxyacetic acid Rigid aromatic system; high melting point (195–197°C) Kinase inhibition, DNA intercalation
2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) Phenoxy linker, methylpropanoic acid, 4-methoxyphenyl Enhanced steric bulk; acidic carboxyl group Radiotherapy sensitization
[[2-(Diethylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid Diethylamino (lipophilic), 4-methoxyphenyl Increased lipophilicity; lower melting point Cell membrane permeability enhancement
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid Fluorobenzyl (halogen bonding), 4-methoxyphenyl Electronegative substituent; molecular weight 346.36 g/mol Bioactive small molecule (CNS targets)

Structural and Functional Analysis

Cyclopropyl vs. Cyclopropane’s strain energy may also reduce metabolic degradation . Fluorobenzyl substitution () adds electronegativity, enabling halogen bonding with biomolecular targets, a feature absent in the methoxy-dominated analogs .

Methoxyphenyl vs. Hydroxyphenyl Substituents

  • The 4-methoxyphenyl group in the target compound enhances electron density for π-π stacking, whereas the 4-hydroxyphenyl variant () offers hydrogen-bonding capability but lower stability due to oxidative susceptibility .

Linker and Terminal Modifications Pyrimidine-core compounds () exhibit planar aromaticity, favoring interactions with ATP-binding pockets in kinases. In contrast, the phenoxy-methylpropanoic acid linker in 19s () introduces steric bulk, possibly optimizing steric complementarity in radiotherapy sensitizers .

Biological Activity

[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142204-26-9) is a compound with potential biological activity that has garnered interest in pharmacological research. The compound's structure consists of a cyclopropylamino group, an oxoethyl moiety, and a methoxyphenyl amino acetic acid backbone, which suggests possible interactions with various biological targets.

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 1142204-26-9
  • MDL Number : MFCD12027590

The biological activity of this compound can be attributed to its structural components, which may interact with specific receptors or enzymes in the body. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of nitric oxide synthesis.
  • Antidiabetic effects : Given the structural similarities to amino acids and other bioactive compounds, it may influence glucose metabolism or insulin sensitivity.

Case Studies and Experimental Data

  • In Vitro Studies
    • A study evaluated the anti-inflammatory effects of related compounds and found significant inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells, suggesting that this compound could exhibit similar effects .
  • Binding Affinity Studies
    • Binding studies using X-ray fluorescence have indicated that compounds with similar structures can effectively bind to protein receptors, influencing their biological activity. This suggests that this compound may also interact with protein targets in a similar manner .
  • Pharmacological Implications
    • The compound's potential as an anti-diabetic agent has been highlighted in research focusing on α-glucosidase inhibition, which is crucial for controlling postprandial blood glucose levels .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO production
AntidiabeticPotential α-glucosidase inhibition
Binding AffinityInteraction with protein receptors

Q & A

Q. What are the recommended synthetic routes for [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, and how can reaction yields be optimized?

The synthesis of this compound involves multi-step coupling reactions. A methodologically robust approach includes:

  • Step 1 : Condensation of 4-methoxyaniline with bromoacetyl bromide to form the intermediate 2-(4-methoxyphenylamino)acetic acid.
  • Step 2 : Cyclopropylamine is introduced via carbodiimide-mediated coupling (e.g., EDCI or HATU) to the intermediate, followed by purification using reverse-phase HPLC .
  • Yield Optimization : Use anhydrous conditions, controlled temperature (0–4°C for coupling), and stoichiometric excess of cyclopropylamine (1.2–1.5 equivalents). Reported yields for analogous acetamide derivatives range from 42–65% depending on substituent reactivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the cyclopropylamino group (δ 0.5–1.2 ppm for cyclopropyl protons) and the 4-methoxyphenyl moiety (δ 3.8 ppm for -OCH3). For example, in analogous compounds, the methylene group (-CH2-) adjacent to the carbonyl appears at δ 4.2–4.5 ppm .
  • Mass Spectrometry (ESI-MS) : Exact mass analysis (e.g., [M+H]+ calculated for C14H17N2O4: 293.1138) ensures molecular fidelity.
  • HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (retention time: 8–12 min for similar derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :
    • Substituent Variation : Replace the cyclopropylamino group with other amines (e.g., benzyl, isopropyl) and modify the 4-methoxyphenyl group to assess electronic effects (e.g., 4-fluoro, 4-nitro).
    • Biological Assays : Test modified derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, glucose uptake assays in L6 myocytes (as in ) or kinase inhibition profiling .
    • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity trends .

Q. What methodologies are employed to assess in vitro bioactivity, such as enzyme inhibition or cellular uptake?

  • α-Glucosidase Inhibition :
    • Protocol: Incubate the compound with α-glucosidase (0.5 U/mL) and p-nitrophenyl-α-D-glucopyranoside (PNPG) at 37°C. Measure absorbance at 405 nm to calculate IC50. For reference, analogous benzimidazole derivatives show IC50 values of 12–35 µM .
  • Cellular Glucose Uptake :
    • Use 2-NBDG (fluorescent glucose analog) in differentiated 3T3-L1 adipocytes. Treat cells with the compound (10–100 µM) and measure fluorescence intensity via flow cytometry .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Root-Cause Analysis :
    • Assay Variability : Compare buffer conditions (e.g., pH, ionic strength) and enzyme sources. For example, α-glucosidase from Saccharomyces vs. mammalian sources may yield divergent IC50 values .
    • Compound Stability : Perform LC-MS stability studies under assay conditions (e.g., 37°C, 24 hours) to detect degradation products.
    • Orthogonal Validation : Confirm activity using alternative methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What strategies are recommended for resolving spectral ambiguities in NMR analysis of this compound?

  • Advanced Techniques :
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings. For example, HMBC can confirm connectivity between the cyclopropylamino group and the carbonyl carbon.
    • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., cyclopropyl ring puckering) by acquiring spectra at 25°C and 50°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
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[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

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